Toluene-3,4-dithiol ZINC salt

Description

Overview of Dithiolene and Dithiolate Ligands in Coordination Chemistry

Dithiolene and dithiolate ligands are sulfur-containing organic molecules that play a crucial role in coordination chemistry. nih.gov The term "dithiolene" describes bidentate sulfur donor ligands connected by an unsaturated carbon-carbon bond. nih.gov These ligands are known for their ability to exist in multiple oxidation states, a property often referred to as "non-innocence." nih.govrsc.org This means that the electronic charge is delocalized over both the metal center and the ligand, making it difficult to assign a formal oxidation state to the metal. nih.gov

Dithiolene ligands can exist in two primary redox forms: the dianionic "ene-1,2-dithiolate" and the neutral "1,2-dithioketone". chemeurope.com This redox flexibility allows metal dithiolene complexes to participate in a series of electron-transfer reactions, often without a change in the coordination number or geometry of the metal center. riken.jp The electronic properties of the resulting metal complex can be tuned by the substituents on the dithiolene backbone. chemeurope.com For instance, electron-withdrawing groups stabilize reduced, anionic complexes. chemeurope.com

The coordination chemistry of dithiolene ligands is diverse, with complexes known for a wide range of transition metals. riken.jpulisboa.pt These complexes can adopt various geometries, including square-planar, trigonal prismatic, and octahedral arrangements. riken.jprsc.org The ability of dithiolene ligands to stabilize metals in unusual oxidation states and to form complexes with interesting electronic and magnetic properties has made them a subject of intense research. nih.govriken.jp

Historical Context of Toluene-3,4-dithiol (B1216458) in Chemical Analysis and Synthesis

Toluene-3,4-dithiol, an organosulfur compound with the formula CH₃C₆H₃(SH)₂, is an aromatic dithiol that has been a significant reagent in analytical and synthetic chemistry. wikipedia.org Historically, it was widely known by the generic name "dithiol" and gained prominence as a reagent in qualitative inorganic analysis. wikipedia.org It served as a valuable alternative to hydrogen sulfide (B99878), forming distinctively colored solid precipitates with a variety of metal ions, which aided in their identification. wikipedia.orgrsc.org

Its utility in analytical chemistry stems from its ability to form intensely colored complexes with various metals. For example, it forms a dark-green colored complex with molybdenum(VI) in a mineral acid medium, a reaction that has been used for the spectrophotometric determination of molybdenum. sigmaaldrich.comchemicalbook.com It has also been employed as a reagent for the detection and determination of other elements such as tin, tungsten, silver, and rhenium. sigmaaldrich.comrsc.org

In synthetic chemistry, toluene-3,4-dithiol serves as a precursor for the corresponding dithiolate ligand. chemicalbook.comottokemi.com This ligand has been used in the synthesis of various metal complexes, including those of indium(III), rhenium(III), rhenium(V), palladium(II), and rhodium(III). tandfonline.com The compound is typically prepared by the reduction of the corresponding bis(sulfonyl chloride). wikipedia.org

Research Landscape of Toluene-3,4-dithiol Zinc Salt within Dithiolate Chemistry

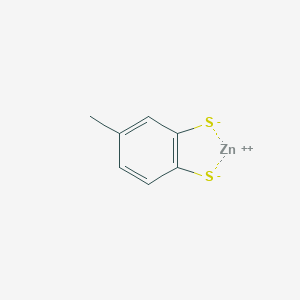

The zinc salt of toluene-3,4-dithiol is a coordination complex formed from the reaction of toluene-3,4-dithiol with zinc(II) ions. evitachem.com In this complex, the toluene-3,4-dithiol acts as a bidentate ligand, coordinating to the zinc ion through its two sulfur atoms. evitachem.com This chelation enhances the stability of the resulting complex. evitachem.com

Research into this compound and related zinc dithiolate complexes is an active area within the broader field of dithiolate chemistry. These compounds serve as model systems for studying metal-sulfur interactions, which are fundamental to understanding the roles of zinc in biological systems, such as in zinc-finger proteins and metalloenzymes where zinc is coordinated to cysteine residues. evitachem.comacs.org

The redox-active nature of the dithiolate ligand makes these zinc complexes interesting for materials science, with potential applications in electrochemically active materials for sensors and energy storage devices. evitachem.com Furthermore, the reactivity of zinc dithiolate complexes is being explored in organic synthesis. Recent studies have shown that bench-stable zinc dithiolates can act as effective thiolating reagents for challenging chemical transformations. rsc.orgrsc.org The zinc complex of toluene-3,4-dithiol has also been investigated for its use in the field testing of ores and minerals. africaresearchconnects.comrsc.org

Interactive Data Table: Properties of Toluene-3,4-dithiol and its Zinc Salt

| Property | Toluene-3,4-dithiol | This compound |

| Chemical Formula | C₇H₈S₂ wikipedia.org | C₇H₆S₂Zn himedialabs.com |

| Molar Mass | 156.26 g·mol⁻¹ wikipedia.org | 219.64 g/mol ottokemi.com |

| Appearance | Colorless solid or wax wikipedia.org | White to off-white powder or crystals ottokemi.com |

| Melting Point | 29-33 °C wikipedia.orgchemicalbook.com | Not readily available |

| Boiling Point | 185–187 °C wikipedia.org | Not applicable |

| CAS Number | 496-74-2 wikipedia.org | 123333-86-8 evitachem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;4-methylbenzene-1,2-dithiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S2.Zn/c1-5-2-3-6(8)7(9)4-5;/h2-4,8-9H,1H3;/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPDPEGUBOEWME-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[S-])[S-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29726-21-4 | |

| Record name | [4-Methyl-1,2-benzenedithiolato(2-)-κS1,κS2]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29726-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of Toluene-3,4-dithiol (B1216458) Zinc Complexes

While detailed crystallographic data for the specific bis-complex of zinc, [Zn(tdt)₂]²⁻, is not extensively published, strong inferences can be drawn from isostructural compounds, particularly the cadmium analogue, [Cd(tdt)₂]²⁻, due to the chemical similarities between zinc and cadmium. cdnsciencepub.com The neutral 1:1 compound, Zn(tdt), is suggested to be a homopolymer in its solid state. cdnsciencepub.com

In related dithiolate complexes, the zinc ion is typically coordinated by sulfur atoms. For a mononuclear bis-complex, such as the anionic species [Zn(C₇H₆S₂)₂]²⁻, the zinc atom is expected to be at the center of a four-coordinate kernel. researchgate.net Based on the structure of the analogous cadmium complex, the geometry around the central metal ion is a distorted tetrahedron. cdnsciencepub.com In this arrangement, the zinc ion is bonded to four sulfur atoms from two separate bidentate toluene-3,4-dithiolate ligands, creating a ZnS₄ core. cdnsciencepub.com

The toluene-3,4-dithiolate ligand acts as a bidentate chelator, binding to the zinc ion through its two sulfur atoms to form a stable five-membered ring. evitachem.comcore.ac.uk Analysis of the closely related [Cd(tdt)₂]²⁻ anion shows Cd-S bond distances ranging from 2.488(5) Å to 2.531(4) Å. cdnsciencepub.com Given that zinc has a smaller ionic radius than cadmium, the Zn-S bond distances in the corresponding zinc complex are expected to be shorter.

Table 1: Crystallographic Data for the Analogous [Cd(C₇H₆S₂)₂]²⁻ Anion Data provides a model for the expected parameters in the zinc complex.

| Parameter | Value | Reference |

|---|---|---|

| Metal Ion | Cd(II) | cdnsciencepub.com |

| Coordination Geometry | Distorted Tetrahedral | cdnsciencepub.com |

| Cd-S Bond Distance Range | 2.488(5) – 2.531(4) Å | cdnsciencepub.com |

Supramolecular chemistry principles are key to understanding the assembly of metal dithiolato complexes in the solid state. ias.ac.in The arrangement of individual complex units is governed by noncovalent interactions such as hydrogen bonding and π–π stacking. ias.ac.invu.lt In the crystal structure of the tetraphenylarsonium salt of the cadmium analogue, the bulky nature of the cation and the ligand's stereochemistry prevent significant intermolecular metal-sulfur interactions. cdnsciencepub.com However, weaker interactions, including C–H···S hydrogen bonds between the toluene (B28343) rings and sulfur atoms, as well as potential π–π stacking of the aromatic rings, are crucial in directing the formation of larger, ordered supramolecular structures. ias.ac.in These noncovalent forces are fundamental in molecular recognition and the construction of functional materials from inorganic complexes. ias.ac.in

Analysis of Zn-S Bond Distances and Chelation Modes

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the toluene-3,4-dithiol zinc salt, providing direct evidence of coordination and details about specific functional groups.

The vibrational spectra of the complex are compared to those of the free ligand, toluene-3,4-dithiol, to identify changes upon coordination to the zinc ion. A critical diagnostic feature is the complete disappearance of the S–H stretching vibration, typically observed around 2538 cm⁻¹ in the IR spectrum of the free dithiol, which confirms the deprotonation of the thiol groups and the formation of Zn-S bonds. mdpi.com While specific assignments for the Zn-S stretching modes in this exact complex are not detailed in available literature, they are expected to appear in the far-infrared region (typically below 400 cm⁻¹). Other bands corresponding to the aromatic ring, such as C-H and C-C stretching vibrations, show shifts upon complexation, reflecting the change in the electronic environment of the ligand. researchgate.net

Table 2: Key Vibrational Spectroscopy Features for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Observation | Reference |

|---|---|---|---|

| S-H Stretch | ~2538 | Present in free ligand; absent in zinc complex | mdpi.com |

| Aromatic C-H Stretch | 3000-3100 | Present; may show slight shifts upon complexation | nih.gov |

| Aromatic Ring Stretch | 1400-1600 | Present; shifts indicate electronic changes | researchgate.netnih.gov |

Vibrational spectroscopy, in conjunction with other methods, confirms the nature of the ligand and its coordination. The absence of the S-H band in the IR spectrum is definitive proof that the ligand is in its deprotonated, dianionic dithiolate form (C₇H₆S₂²⁻). mdpi.com Electrochemical studies further support that the stable complex is formed between the divalent zinc cation (Zn²⁺) and two dithiolate dianions, resulting in the [Zn(tdt)₂]²⁻ species. researchgate.net This indicates that the ligand has a formal oxidation state of -2. The coordination is therefore established through the formation of covalent bonds between the Zn(II) center and the sulfur atoms of the dithiolate ligand.

Assignment of Characteristic Vibrational Modes (e.g., C-S, Zn-S)

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a fundamental tool for investigating the electronic structure of zinc dithiolene complexes. The spectra are characterized by intense absorptions in the ultraviolet and visible regions, which arise from electronic transitions within the ligand framework and between the ligand and the metal center.

The electronic spectra of zinc complexes containing dithiolene ligands are often rich with information. In mixed-ligand systems, such as those containing both a dithiolene and a diimine ligand, prominent bands in the near-UV-visible region are observed. ias.ac.in For instance, complexes of 3,4-toluenedithiolate (tdt) with diimine co-ligands like bipyridine (bpy), phenanthroline (phen), and biquinoline (biqu) exhibit absorption bands that are attributed to ligand-to-ligand charge transfer (LLCT) transitions. ias.ac.in

In some mixed-valent zinc dithiolene systems, where the zinc atom is coordinated by both a reduced dithiolene and an oxidized dithione ligand, distinct ligand-to-ligand charge transfer (LLCT) bands are observed. nih.gov These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital, primarily located on the electron-rich dithiolate ligand (the donor), to a low-energy unoccupied molecular orbital, which is mainly centered on the electron-deficient ligand (the acceptor). nih.gov For example, a mixed-ligand complex featuring maleonitriledithiolate and a dithione ligand exhibits a broad, low-energy band around 480-490 nm, which is assigned to this LLCT phenomenon. nih.gov The redox orbitals involved are shown to be almost exclusively ligand-based. nih.gov

| Complex | Solvent | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| (tdt)Zn(bpy) | DMF | ~365 (shoulder) | LLCT | ias.ac.in |

| (tdt)Zn(phen) | DMF | ~365 (shoulder) | LLCT | ias.ac.in |

| (tdt)Zn(biqu) | DMF | ~365 (maximum) | LLCT | ias.ac.in |

| [Zn(iPr2Dt0)(mnt)] | Acetonitrile | 480 | LLCT | nih.gov |

| [Zn(Me2Dt0)(mnt)] | Acetonitrile | 490 | LLCT | nih.gov |

The ligand environment surrounding the zinc center significantly influences the energy and nature of electronic transitions. The introduction of different co-ligands can tune the electronic properties of the complex, which is reflected in the UV-Vis spectrum. In the (tdt)Zn(diimine) series, while the general position of the LLCT band remains around 365 nm, its appearance as a shoulder or a distinct maximum is dependent on the specific diimine ligand (bpy, phen, or biqu). ias.ac.in This indicates that the nature of the acceptor diimine ligand subtly modulates the electronic structure. ias.ac.in

In other zinc dithiolene systems, coordination of a reduced dithiolene ligand, as opposed to an oxidized dithione, introduces strong new absorption bands. nih.gov For example, upon coordination of the reduced maleonitriledithiolate ligand to a zinc center already bearing a dithione, a new strong band appears at 360 nm, in addition to the lower energy LLCT band. nih.gov This highlights how the oxidation state of the ligands profoundly alters the electronic absorption profile.

Characterization of Ligand-to-Ligand and Charge-Transfer Bands

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, etc.)

NMR spectroscopy is a powerful, non-destructive technique for confirming the molecular structure, assessing the purity, and studying the dynamic behavior of diamagnetic complexes like this compound in solution.

¹H NMR spectroscopy is routinely used to verify the formation of the desired complex and confirm its stoichiometry. The proton NMR spectra of zinc dithiolene complexes are generally sharp and well-resolved, consistent with their diamagnetic (d¹⁰) nature. The chemical shifts of the ligand protons in the complex are compared to those of the free, uncoordinated ligand. nih.gov

For instance, the ¹H NMR spectrum of the free toluene-3,4-dithiol ligand shows characteristic signals for its aromatic and methyl protons. chemicalbook.com Upon coordination to a zinc center, these resonances typically experience shifts. In related zinc dithiolene complexes, the shifts of the ligand protons upon coordination are often marginal, but observable, confirming that the ligand is bound to the metal center. nih.gov Integration of the proton resonance signals can be used to confirm the stoichiometry of the complex, for example, the ratio of the dithiolate ligand to any co-ligands present in the coordination sphere. cdnsciencepub.com

| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) of Free Ligand | Chemical Shift (δ, ppm) in Zn Complex | Reference |

|---|---|---|---|---|

| iPr2Dt0 | CH | 5.39 | 5.24 | nih.gov |

| iPr2Dt0 | CH3 | 1.24 | 1.35 | nih.gov |

| Me2Dt0 | CH3 | 3.57 | 3.64 | nih.gov |

| Me2Dt0 | CH2 | 3.74 | 3.66 | nih.gov |

NMR spectroscopy, particularly variable-temperature NMR, provides crucial insights into the dynamic processes (fluxionality) that zinc complexes may undergo in solution. illinois.edu For some zinc dithiolene complexes with ancillary amine ligands, ¹H NMR spectra can be temperature-dependent. At room temperature, certain proton signals may appear equivalent due to rapid dynamic processes on the NMR timescale, such as the dissociation and re-coordination of an amine group or the rotation of the dithiolate ligand. illinois.edu As the temperature is lowered, these processes slow down, leading to more complex spectra that reflect the lower symmetry of the static molecule. illinois.edu

Furthermore, NMR can reveal details about the coordination environment in solution. For example, ¹H and ¹³C NMR spectra of a zinc(II) complex with a salphen-type ligand in DMSO-d₆ solution showed the presence of a coordinated methanol (B129727) molecule, suggesting a square pyramidal geometry around the zinc center in solution. rsc.org This demonstrates the ability of NMR to identify solvent molecules or other species that are part of the coordination sphere, providing a more complete picture of the complex's solution-state behavior. rsc.org

Structural Confirmation and Purity Assessment

Other Advanced Spectroscopic Techniques

Beyond UV-Vis and NMR, other spectroscopic methods are employed to gain a more comprehensive understanding of the structural and electronic properties of this compound and its analogues.

Raman Spectroscopy: This technique provides information about vibrational modes within the molecule. A FT-Raman spectrum has been reported for this compound hydrate, which can be used to identify characteristic vibrations, such as the Zn-S stretching frequencies, providing direct evidence of the zinc-sulfur bond. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: While the zinc(II) complex itself is diamagnetic and EPR-silent, this technique is invaluable for studying related paramagnetic dithiolene complexes (e.g., with Cu(II) or Ni(III)) or for detecting any radical species that might be formed through redox processes. acs.org Comparing the EPR data of paramagnetic analogues to the silent spectrum of the zinc complex helps in understanding the frontier molecular orbitals involved in the electronic structure of the entire class of compounds. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox-Active Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. In the context of this compound, the diamagnetic d¹⁰ Zn(II) center renders the parent complex, such as [Zn(tdt)₂]²⁻, EPR-silent. However, the "non-innocent" character of the dithiolene ligand means it can be oxidized to a paramagnetic radical anion.

One-electron oxidation of the diamagnetic zinc(II) complex generates a ligand-based radical species. nih.govacs.org This resulting paramagnetic complex is EPR-active, and its spectrum provides critical information about the distribution of the unpaired electron's spin density. Studies on related metal-dithiolene complexes show that the oxidation is typically ligand-centered, forming a dithiobenzosemiquinonate(1−) radical. acs.org

For such ligand-radical complexes, EPR spectroscopy reveals characteristic g-values and hyperfine coupling patterns. While specific EPR data for the oxidized this compound radical is not extensively published, analogous systems provide a clear framework for what to expect. For instance, studies on other group 10 metal bis(dithiolene) complexes demonstrate the utility of EPR in probing the spin dynamics of the organic ligand radical. gla.ac.uk The temperature dependence of the EPR signal can also provide insights into relaxation phenomena and molecular motion. nih.gov

Table 1: Representative EPR Parameters for Metal-Dithiolene Complexes This table presents typical data from related paramagnetic dithiolene complexes to illustrate the information gained from EPR spectroscopy.

| Complex Type | g-values | Key Findings | Reference |

|---|---|---|---|

| [Co(II)(Cl₂bdt)₂]²⁻ | g = 1.95, 2.07, 2.95 | Indicates a primarily metal-centered reduction with an St = 1/2 spin state. | mdpi.com |

| Aluminum Tris(dithiolene) Triradical | g = ca. 2.01 (exchange-narrowed singlet) | Confirms a quartet ground state (S=3/2) through observation of forbidden transitions (Δm = 2, Δm = 3). | nih.gov |

| [Au(Lᵗ⁻ᴮᵘ)₂]⁰ (ligand radical) | Not specified | Spectroscopic features (EPR, UV-vis, IR) confirm the existence of an S,S-coordinated 1,2-dithiobenzosemiquinonate(1−) radical. | acs.org |

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org This technique is exceptionally valuable for probing the electronic structure of both diamagnetic and paramagnetic molecules. wikipedia.orgdss.go.th It can reveal electronic transitions that are weak or hidden in conventional absorption spectra and provides information on the symmetry and nature of the ground and excited states. wikipedia.org

For a diamagnetic complex like the this compound, the MCD spectrum is composed of "A-terms" and "B-terms". dss.go.th These arise from the Zeeman splitting of degenerate excited states and the magnetic field-induced mixing of states, respectively. umich.edu These features can help to assign the electronic transitions observed in the UV-visible spectrum.

If the complex is oxidized to a paramagnetic state (as discussed in the EPR section), it will also exhibit a "C-term". dss.go.th C-terms are typically much more intense than A- or B-terms and arise from the differential population of Zeeman-split sublevels in the paramagnetic ground state. umich.edu A key characteristic of C-terms is their strong dependence on temperature, with signal intensity increasing as the temperature is lowered. mdpi.com

While specific MCD spectra for this compound are not widely reported, studies on related transition metal dithiolene and iron-sulfur protein complexes demonstrate the power of this technique. mdpi.comresearchgate.netnih.gov For example, in studies of cobalt-dithiolene complexes, the temperature-sensitive C-term signals are used to characterize the paramagnetic Co(II) and Co(III) species. mdpi.com A similar approach would be invaluable for characterizing the oxidized, paramagnetic form of the zinc dithiolate complex.

X-ray Absorption Spectroscopy (XAS) for Sulfur K-Edge

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) has emerged as a revolutionary tool for directly probing the electronic structure of sulfur-containing ligands. researchgate.net This technique involves exciting a sulfur 1s core electron to unoccupied molecular orbitals, providing a direct measure of the sulfur character in these frontier orbitals. researchgate.netnih.gov For metal-dithiolene complexes, this is crucial for quantifying the "non-innocent" behavior of the ligand and determining the true oxidation states of both the metal and the sulfur atoms.

The pre-edge region of the S K-edge spectrum is of particular importance. The intensity of the pre-edge feature is directly proportional to the amount of sulfur 3p character mixed into the lowest unoccupied molecular orbitals (LUMOs) of the complex. nih.gov

In studies of zinc(II) dithiolene complexes, S K-edge XAS has been used to quantify the ligand-based character of the frontier orbitals. nih.govresearchgate.net For a complex like [Zn(tdt)₂]²⁻, the LUMO is expected to be primarily composed of ligand orbitals. The pre-edge intensity provides an experimental measure of the covalency of the Zn-S bond and the delocalization of electrons within the metal-ligand framework. nih.gov By comparing the pre-edge features of the zinc complex with those of other transition metals, researchers can understand how the metal's identity influences the electronic structure and geometry. nih.govosti.gov For example, analysis of a Zn(II) complex with an oxidized dithiolene ligand (dithione) showed that its pre-edge peak mainly reflects the ligand LUMO, establishing it as a baseline for understanding distortions in more complex copper analogs. nih.gov

Table 2: Representative Sulfur K-Edge XAS Pre-Edge Data for Metal-Dithiolene Complexes This table shows typical pre-edge energy and intensity data, which quantify the sulfur character in the frontier orbitals of dithiolene complexes.

| Complex | Pre-Edge Energy (eV) | Normalized Pre-Edge Intensity | Interpretation | Reference |

|---|---|---|---|---|

| [Zn(Me₂Dt⁰)₂] | ~2470.5 | ~1.0 | Pre-edge feature reflects the ligand LUMO; serves as a reference for D₂d symmetry. | nih.gov |

| [Cu(Me₂Dt⁰)₂] | ~2470.2 | ~1.2 | Increased intensity and lower energy indicate significant metal-ligand covalent mixing. | nih.gov |

| Generic Dithiolene Radical | Varies | Varies | Pre-edge intensity quantifies S character in the singly occupied molecular orbital (SOMO). | researchgate.net |

Computational and Theoretical Investigations of Toluene 3,4 Dithiol Zinc Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules and complexes. It has been successfully applied to study zinc complexes with 1,2-dithiolene ligands, including toluene-3,4-dithiolate (tdt). scielo.brresearchgate.net The B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice for these calculations, providing results for geometry and energetics that are in good agreement with higher levels of theory. scielo.brresearchgate.net

A primary application of DFT is the prediction of stable molecular geometries through energy minimization. For zinc complexes with toluene-3,4-dithiolate, calculations are performed to find the lowest energy conformation. scielo.brresearchgate.net Studies have investigated the substitution reactions where water ligands in hydrated zinc complexes like [Zn(OH₂)₄]²⁺ are replaced by one or two toluene-3,4-dithiolate (tdt) ligands. scielo.brresearchgate.net

Upon initial substitution, the resulting [Zn(OH₂)₄(tdt)] complex maintains an octahedral geometry. scielo.br However, with the substitution of a second ligand to form [Zn(tdt)₂]²⁻, the geometry changes to tetrahedral (Td). researchgate.net DFT calculations predict specific bond lengths and chelation angles for these optimized structures. For the [Zn(tdt)₂]²⁻ complex, the calculated Zn-S bond lengths are 2.355 Å, 2.392 Å, 2.397 Å, and 2.425 Å. researchgate.net The chelation angle (S-Zn-S) is a key parameter related to the interaction strength and metal-ligand bond length; a larger angle may indicate a better accommodation of electron density around the metal center. researchgate.net

| Complex | Coordination Geometry | Zn-S Bond Lengths (Å) |

|---|---|---|

| [Zn(OH₂)₄(tdt)] | Octahedral (Oh) | 2.247, 2.289 |

| [Zn(tdt)₂]²⁻ | Tetrahedral (Td) | 2.355, 2.392, 2.397, 2.425 |

DFT calculations provide detailed information about the electronic structure, including the energies and compositions of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the chemical reactivity and kinetic stability of a molecule.

In related dithiolene complexes, the frontier orbitals are often a mixture of metal d-orbitals and ligand-based p-orbitals. mdpi.com For instance, in arsenic(III) complexes with toluene-3,4-dithiolate, the HOMO is primarily localized on the dithiolate ligand and the halogen, while the LUMO is centered on the As-S antibonding orbitals. mdpi.com Similar analyses for zinc complexes reveal the nature of metal-ligand bonding and help explain their redox properties. acs.org Studies on bis(dithiolene) complexes have established that they can exist in a three-membered electron-transfer series, for example, [M(L)₂]²⁻, [M(L)₂]⁻, and [M(L)₂]⁰, where the oxidation can be either metal- or ligand-centered. acs.org The electronic structure analysis from DFT is crucial for determining the site of these redox changes.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor (Lewis acid-base) interactions within a molecule. researchgate.netnih.gov It provides a picture of localized bonds and lone pairs. For zinc-dithiolene complexes, NBO analysis has been used to investigate the acid-base nature of the metal-ligand bond. researchgate.net In this context, the zinc ion acts as a Lewis acid (electron acceptor) and the sulfur atoms of the dithiolate ligand act as Lewis bases (electron donors). The analysis quantifies the charge transfer from the ligand's lone pair orbitals to the vacant orbitals of the zinc ion, providing insight into the covalency and strength of the Zn-S bond. In other metal-dithiolene systems, NBO analysis has shown a positive natural charge on the central metal and negative charges on the coordinating sulfur atoms, confirming the charge transfer and polarity of the bond. nih.gov

Electronic Structure Analysis: Molecular Orbitals and Energy Levels

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra. This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

TD-DFT calculations can predict the wavelengths (λ_max) and intensities of major absorption bands in the electronic spectra of toluene-3,4-dithiol (B1216458) zinc complexes. These transitions often involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, such as a HOMO → LUMO transition. mdpi.com The character of these transitions can be identified as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π → π*) transitions. For analogous arsenic(III) complexes with toluene-3,4-dithiol, TD-DFT calculations have successfully reproduced experimental UV-Vis spectra, with the lowest energy transitions corresponding to HOMO-LUMO promotions. mdpi.com Similar computational studies on zinc complexes are critical for interpreting their observed colors and photochemical properties.

Mechanistic Insights from Theoretical Studies

Theoretical studies offer a powerful approach to understanding reaction mechanisms at a molecular level. DFT calculations can map potential energy surfaces for proposed reaction pathways, identify transition states, and calculate activation barriers, thereby assessing the feasibility of a mechanism. diva-portal.org

For toluene-3,4-dithiol itself, DFT has been used to investigate its adsorption and reactivity on surfaces. A study on the adsorption of toluene-3,4-dithiol on a gold-stabilized silicon surface explored different reaction channels and found that the most reactive sites involved bonding to silicon atoms. aps.org Such studies highlight the intrinsic reactivity of the dithiol functional groups.

In the broader context of zinc biochemistry, DFT studies of dinuclear zinc enzymes have revealed general mechanistic features. diva-portal.org These studies show that the nucleophilicity of zinc-bound species (like a bridging hydroxide) is often sufficient for nucleophilic attack on substrates. diva-portal.org During the reaction, a zinc ion typically participates in stabilizing the negative charge that develops on the substrate in the transition state. diva-portal.org While these insights are from different systems, they provide a valuable framework for hypothesizing and computationally testing potential mechanisms involving toluene-3,4-dithiol zinc complexes in catalytic or reactive processes.

Ligand Non-Innocence and Redox Processes at the Metal-Ligand Interface

The concept of "non-innocent" ligands is central to understanding the chemistry of dithiolene complexes. acs.orgwikipedia.org Unlike "innocent" ligands, where the oxidation state of the metal center is clearly defined, non-innocent ligands can actively participate in redox processes, making the formal oxidation state of the metal ambiguous. acs.orgwikipedia.orgnih.gov The toluene-3,4-dithiol ligand is a prototypical example of a redox-active ligand, capable of existing in three different oxidation states: the dianionic dithiolate (tdt²⁻), the monoanionic radical semiquinone (tdt¹⁻), and the neutral dithione (tdt⁰). nih.gov

In zinc dithiolene complexes, the d¹⁰ electronic configuration of the Zn(II) ion renders it redox-inactive under typical conditions. nih.gov This makes zinc an ideal "spectator" metal to study the redox processes that are localized on the ligand framework. nih.govresearchgate.net Computational studies, often employing density functional theory (DFT), have shown that the frontier molecular orbitals (HOMO and LUMO) in these complexes are predominantly ligand-based. nih.govresearchgate.net For instance, in mixed-ligand zinc complexes containing both an electron-rich dithiolate and an electron-poor dithione, the HOMO is largely centered on the dithiolate, while the LUMO is localized on the dithione. nih.gov This electronic structure facilitates ligand-to-ligand charge transfer (LLCT) processes, where an electron is transferred from the dithiolate to the dithione moiety across the zinc center. nih.gov

The non-innocent behavior of the dithiolene ligand is also evident in the structural changes that accompany redox reactions. The C-S and C-C bond lengths within the dithiolene backbone are sensitive to the oxidation state of the ligand. nih.gov For example, the C-S bonds are typically longer in the reduced dithiolate form compared to the oxidized dithione form. nih.gov

Experimental techniques such as cyclic voltammetry can be used to probe the redox processes in these complexes. The facile one-electron transfers observed for many dithiolene complexes are a hallmark of their non-innocent character. acs.org Theoretical calculations can then be used to interpret these experimental observations, assigning the redox events to specific ligand-based orbitals.

Analysis of Spin States and Magnetic Properties

The magnetic properties of toluene-3,4-dithiol zinc complexes are intrinsically linked to the spin states arising from the non-innocent nature of the ligand. Since the Zn(II) ion is diamagnetic (d¹⁰, S=0), any observed paramagnetism in its complexes must originate from unpaired electrons on the ligand(s). acs.orgnih.gov

Theoretical calculations are crucial for predicting and understanding the spin states and magnetic coupling in these systems. Broken-symmetry DFT (BS-DFT) is a common computational approach used to calculate the exchange coupling constant (J) between radical centers. A negative J value indicates antiferromagnetic coupling (singlet ground state), while a positive J value signifies ferromagnetic coupling (triplet ground state). The magnitude of J reflects the strength of the magnetic interaction.

For instance, in a hypothetical bis(toluene-3,4-dithiol) zinc complex where both ligands are in the radical state, the magnetic properties would be determined by the interaction of the two ligand-based radicals mediated by the zinc center. While specific magnetic studies on toluene-3,4-dithiol zinc radical complexes are not extensively documented in the provided search results, the principles are well-established for other metal dithiolene complexes. acs.orgacs.org The geometry of the complex, including the S-Zn-S bond angles and the planarity of the dithiolene ligands, would significantly influence the degree of orbital overlap and thus the magnetic coupling.

It is important to note that the vast majority of stable toluene-3,4-dithiol zinc complexes feature the ligand in its closed-shell dianionic (tdt²⁻) form, resulting in diamagnetic (S=0) complexes. Paramagnetic species are typically generated through chemical or electrochemical oxidation.

Theoretical Comparison with Other Metal Dithiolates

Comparing the theoretical properties of toluene-3,4-dithiol zinc complexes with those of other transition metal dithiolates provides valuable insights into the role of the metal ion. acs.org Unlike the redox-inactive Zn(II) ion, many other transition metals (e.g., Ni, Pd, Pt, Cu, Co, Fe) have accessible d-orbitals that can actively participate in bonding and redox processes. acs.orgscielo.brnih.gov

DFT calculations reveal significant differences in the electronic structures of zinc dithiolates compared to their counterparts with open-shell metal ions. In nickel(II) dithiolene complexes, for example, the metal d-orbitals have energies comparable to the ligand frontier orbitals, leading to significant metal-ligand orbital mixing. acs.orgnih.gov The HOMO in a Ni(II) dithiolate complex often has substantial metal d-character with a π-antibonding interaction with the sulfur p-orbitals. acs.org In contrast, the HOMO of a corresponding Zn(II) dithiolate is almost purely ligand-based, as the filled d-orbitals of zinc are much lower in energy. acs.orgnih.gov

This difference in electronic structure has profound implications for the reactivity of the complexes. The greater sulfur p-character in the HOMO of zinc dithiolates can lead to different outcomes in reactions such as oxygenation compared to nickel dithiolates. acs.org

The coordination geometry also varies between different metal dithiolates. Zinc(II) dithiolene complexes typically adopt a distorted tetrahedral geometry. nih.govscielo.br In contrast, d⁸ metals like Ni(II), Pd(II), and Pt(II) generally form square-planar bis(dithiolene) complexes. acs.orgulisboa.pt These geometric preferences are a direct consequence of the electronic configuration of the metal ion and can be accurately predicted by computational methods. scielo.br

The table below summarizes some key theoretical differences between zinc dithiolates and other metal dithiolates.

| Property | Zinc(II) Dithiolate | Other Transition Metal Dithiolates (e.g., Ni(II)) |

| Metal d-orbital participation in HOMO | Minimal to none. acs.orgnih.gov | Significant. acs.orgnih.gov |

| Frontier Orbitals | Predominantly ligand-based. nih.govresearchgate.net | Significant metal-ligand mixing. acs.org |

| Typical Coordination Geometry (bis-complex) | Tetrahedral. nih.govscielo.br | Square-planar (for d⁸ metals). acs.orgulisboa.pt |

| Redox Activity | Ligand-centered. nih.gov | Can be metal-centered or ligand-centered. acs.org |

These theoretical comparisons highlight the unique role of the zinc ion as a structural scaffold that allows the intrinsic properties of the dithiolene ligand to be expressed.

Relationship between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For toluene-3,4-dithiol zinc complexes and related systems, there is generally good agreement between theoretical predictions and experimental observations, which strengthens the interpretation of both.

For instance, DFT calculations of the geometric parameters of zinc dithiolene complexes, such as Zn-S bond lengths and bond angles, are often in excellent agreement with data obtained from single-crystal X-ray diffraction. nih.gov Theoretical predictions of vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra. DFT calculations have been shown to reproduce the key vibrational modes of dithiolene complexes with good accuracy. nih.gov

In the realm of electronic properties, time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. researchgate.net The calculated transition energies and intensities can be compared with experimental UV-Vis spectra. For zinc dithiolene complexes, TD-DFT calculations have successfully assigned the observed absorption bands to specific electronic transitions, such as the ligand-to-ligand charge transfer bands mentioned previously. nih.govresearchgate.net

Furthermore, computational models have been instrumental in understanding the electrochemical behavior of these complexes. By calculating the energies of the frontier orbitals, it is possible to rationalize the experimentally observed redox potentials from techniques like cyclic voltammetry. researchgate.net

The synergy between theoretical predictions and experimental observations is crucial for advancing our understanding of toluene-3,4-dithiol zinc complexes. Theory provides a detailed electronic structure framework that explains the observed physical and chemical properties, while experimental data provides the necessary benchmark for refining and validating the computational models. nih.gov This integrated approach has been successfully applied to various aspects of dithiolene chemistry, from structural characterization to the elucidation of reaction mechanisms. acs.orgresearchgate.net

Coordination Chemistry and Reactivity

Ligand Exchange and Adduct Formation

The coordination sphere of the zinc ion in toluene-3,4-dithiol (B1216458) complexes is not static and can participate in ligand exchange and adduct formation. While the zinc-dithiolate bond is stable, the zinc center can expand its coordination number by forming adducts with other nucleophilic species. For instance, studies on related zinc dithiolate complexes show that they can react with various ligands, leading to changes in the coordination geometry. researchgate.netnih.gov In one documented case, a dimeric zincoxane complex stabilized by a neutral β-dicarbonyl ligand was shown to readily form an adduct with dimethylsulfoxide (DMSO), which could subsequently be displaced by N-methyl-imidazole (NMI), a mimic for nucleosides. nih.gov This demonstrates the zinc center's ability to interact with other available Lewis bases.

Furthermore, ligand exchange reactions have been observed in related systems. Toluene-3,4-dithiol has been used in exchange reactions with ligands on gold nanoparticles, where it can bind in either a bidentate (chelating) fashion, displacing two original ligands, or a monodentate fashion, displacing one. acs.org While this example involves a different metal, it highlights the reactivity of the dithiol ligand itself, a principle applicable to its zinc complexes.

Redox Behavior and Electrochemistry of Zinc Dithiolate Complexes

The electrochemistry of complexes containing toluene-3,4-dithiol zinc salt is characterized by the non-innocent behavior of the dithiolene ligand. The zinc(II) ion, with its d¹⁰ electronic configuration, is typically redox-inactive, meaning it does not readily participate in electron transfer processes. nih.gov Consequently, the redox activity observed in these complexes is centered on the ligand. The dithiolene ligand can exist in three different oxidation states: the fully reduced dithiolate (dianion), the one-electron oxidized semiquinone (radical monoanion), and the neutral dithioketone. nih.govnih.gov

The different redox states of zinc dithiolene complexes can be generated and characterized. The dianionic species, such as [Zn(tdt)₂]²⁻, represents the fully reduced state. nih.gov Oxidation, either chemically or electrochemically, leads to the formation of neutral and anionic radical species. frontiersin.org For example, a mixed-valence zinc complex containing two different dithiolene ligands—one electron-rich (dithiolate) and one electron-deficient (dithione)—has been synthesized and characterized. nih.gov In this system, the redox orbitals were found to be almost entirely based on the ligands, with the highest occupied molecular orbital (HOMO) centered on the electron-rich ligand and the lowest unoccupied molecular orbital (LUMO) on the electron-deficient one. nih.gov Spectroscopic analysis of such mixed-valence species reveals low-energy intervalence charge transfer (IVCT) bands, which are a signature of electron delocalization between the ligands through the spectator zinc ion. nih.gov

The coordination of a redox-active ligand to a zinc ion significantly shifts its redox potential compared to the uncoordinated ligand. frontiersin.org For instance, the redox potentials of a zinc complex with a verdazyl ligand are substantially higher (by about 0.6 to 1 V) than those of the free verdazyl or other zinc-verdazyl systems, indicating stabilization of the ligand's frontier orbitals by the metal ion. frontiersin.org Similarly, the presence of redox-inactive Lewis acidic metal ions bound to a primary complex can significantly alter the redox potentials of the active center. acs.org This demonstrates that even though zinc is a spectator in the redox process, its Lewis acidity and the coordination environment it establishes have a profound electronic influence on the reactor ligand.

| Complex Type | Redox Potential (E₁/₂) | Observation | Reference |

| Zinc Verdazyl Complex | -0.28 V and -0.12 V vs Fc/Fc⁺ | Two one-electron, ligand-based oxidations. | frontiersin.org |

| Nickel Verdazyl Complex | -0.32 V and -0.15 V vs Fc/Fc⁺ | Ligand-based oxidations at slightly different potentials than the zinc analogue. | frontiersin.org |

| Zinc Metal | -1.0 to -1.3 V vs Fc/Fc⁺ in organic solvents | Thermodynamic potential of the Zn/Zn²⁺ couple, influenced by solvent and additives. | chemrxiv.org |

Characterization of Anionic and Neutral Species

Reaction with Oxidizing Agents (e.g., Hydrogen Peroxide)

Zinc thiolate complexes are susceptible to oxidation. The reaction of zinc dithiolate complexes with oxidizing agents typically leads to the formation of disulfide bonds. For example, the oxidation of a five-coordinate zinc dithiolate complex with iodine resulted in a structural rearrangement to form a bimetallic, disulfide-bridged complex. researchgate.net While specific studies on the reaction of this compound with hydrogen peroxide are not detailed in the search results, the general reactivity pattern of zinc thiolates suggests that oxidation would occur at the sulfur atoms of the ligand, potentially leading to disulfide-bridged oligomers or polymers. This reactivity is a key aspect of the role of zinc-thiolate sites in biological systems, where they can undergo reversible oxidation.

Formation of Coordination Polymers and Supramolecular Architectures

Spectator Metal and Reactor Ligand Behavior in Mixed-Valence Systems

The concept of a "spectator metal" and a "reactor ligand" is perfectly exemplified by this compound. nih.govacs.org As previously noted, the Zn(II) ion is redox-innocent and serves primarily as a structural template, holding the redox-active dithiolene ligands in close proximity. nih.govgrantome.com Any electron transfer processes occur directly between the ligands, a phenomenon known as ligand-to-ligand charge transfer (LLCT). nih.gov

In a specially designed mixed-valence complex, where a zinc ion is coordinated by both a fully reduced dithiolate ligand and a fully oxidized dithione ligand, the zinc atom acts as a bridge for electronic communication. nih.gov The charge transfer is believed to proceed from the HOMO of the electron-rich dithiolate to the LUMO of the electron-deficient dithione. nih.gov This system demonstrates that a redox-inactive d¹⁰ metal can mediate interplay between ligands in different oxidation states, a finding with implications for designing new materials and understanding biological electron transfer. nih.govacs.orgacs.org

Applications in Catalysis

Role as Precursors for Dithiolate Ligands in Catalytic Systems

Toluene-3,4-dithiol (B1216458) zinc salt serves as a valuable and stable precursor for generating the corresponding dithiolate ligand, which can then be incorporated into more complex catalytic structures. chemicalbook.comottokemi.comcymitquimica.com The zinc salt provides a convenient and solid form of the otherwise air-sensitive toluene-3,4-dithiol, facilitating its storage and handling. cymitquimica.com The primary role as a precursor involves a transmetalation reaction, where the dithiolate ligand is transferred from the zinc center to another metal, creating a new complex with specific catalytic properties.

A notable example of this application is its use in the synthesis of dinuclear gold(I) dithiolate complexes. chemicalbook.comottokemi.com In this context, the toluene-3,4-dithiolate ligand is transferred from the zinc salt to a gold(I) center, forming a new bimetallic complex. This function underscores its utility in organometallic synthesis, where it acts as a key building block for constructing sophisticated coordination compounds intended for catalytic or materials science research. cymitquimica.com The stability of the zinc chelate complex makes it an effective transfer agent for the dithiolate ligand. cymitquimica.com

Table 1: Application as a Ligand Precursor

| Precursor Compound | Target Complex Type | Application | Source(s) |

|---|---|---|---|

| Toluene-3,4-dithiol zinc salt | Dinuclear gold(I) dithiolate complexes | Synthesis of novel organometallic complexes for further study | chemicalbook.comottokemi.com |

Catalytic Activity in Organic Transformations

While the role of this compound as a ligand precursor is established, its direct application as a primary catalyst is less documented. The catalytic potential of zinc dithiolate complexes, in general, has been explored in various organic reactions.

While various zinc complexes are known to catalyze the hydroboration of aldehydes, ketones, and other unsaturated bonds, specific studies detailing the use of this compound as the primary catalyst for hydroboration reactions are not extensively reported in the reviewed scientific literature. mdpi.comacs.orgrsc.org

The formation of carbon-sulfur bonds is a crucial transformation in organic synthesis. Mechanistic studies on zinc dithiolate complexes with other ligand systems suggest a potential for mediating reactions like thiolate-disulfide exchange. acs.org However, direct catalytic applications of this compound in carbon-sulfur coupling reactions have not been specifically documented.

This compound has been identified as a potential component in polymer compositions, such as those used in the manufacturing of golf balls which often involve polymers like polyurethanes. google.com In this context, it is listed among additives that can act as initiators for polymerization or affect the cross-linking of the base polymer. google.com Its function is proposed to involve the generation of radical intermediates that influence the polymer's final properties. google.com

Table 2: Potential Role in Polymerization

| Application | Proposed Role | Polymer System | Source(s) |

|---|

Carbon-Sulfur Coupling Reactions

Comparison with Other Metal-Based Catalysts

The catalytic performance of this compound, a representative of zinc-dithiolene complexes, is often evaluated against catalysts based on other transition metals, particularly those that are either noble metals (like palladium) or other abundant, first-row transition metals (like nickel and copper). The drive for these comparisons stems from the need to develop cost-effective, sustainable, and efficient catalytic systems. Zinc offers the advantage of being more earth-abundant and less expensive than precious metals like palladium. mdpi.com

Research into metal-dithiolene coordination polymers for the hydrogen evolution reaction (HER) provides a direct comparison between zinc, nickel, and cobalt complexes. In one study, one-dimensional coordination polymers using a dithiolene-type ligand (benzene-1,2,4,5-tetrathiolate) were synthesized with nickel, iron, and zinc. rsc.org The resulting nickel-based polymer proved to be a highly active electrocatalyst for HER, requiring an overpotential of 470 mV to achieve a current density of 10 mA cm⁻² at pH 1.3. rsc.orgresearchgate.net This performance was notably more efficient than the cobalt analogue, which required an overpotential 90 mV higher under the same conditions. rsc.orgresearchgate.net While the zinc-dithiolene polymer was part of this comparative study, indicating its relevance in the field, the nickel complex was highlighted as the most efficient among the analogues tested for H₂ evolution. rsc.orgresearchgate.net

In the realm of carbon-carbon bond formation, such as the Suzuki-Miyaura cross-coupling reaction, catalysts based on earth-abundant metals like zinc and nickel are viewed as sustainable alternatives to palladium. mdpi.comwikipedia.org Palladium catalysts are renowned for their high efficiency and broad applicability, often requiring low catalyst loadings of just 0.5–2 mol% to achieve high product yields. mdpi.com However, the high cost of palladium is a significant drawback for industrial applications. mdpi.com Nickel-based catalysts are more affordable but typically demand higher catalyst loadings, often in the range of 5–10 mol%, to reach comparable yields. mdpi.comwikipedia.org Zinc-based catalyst systems, including complexes like this compound, fit within this context of providing a low-cost alternative, though their performance is highly dependent on the specific reaction, substrates, and conditions.

The following table summarizes the comparative aspects of these metal-based catalysts in different catalytic applications.

| Feature | Zinc-Dithiolene Catalyst | Nickel-Based Catalyst | Palladium-Based Catalyst |

| Example Application | Hydrogen Evolution Reaction (HER), Cross-Coupling | Hydrogen Evolution Reaction (HER), Suzuki Coupling | Suzuki Coupling, Heck Reaction |

| Relative Cost | Low | Low-to-Moderate | High |

| Abundance | High | High | Low |

| Performance in HER | Active electrocatalyst. rsc.org | Highly efficient; lower overpotential (e.g., 470 mV) compared to cobalt analogues. rsc.orgresearchgate.net | Not typically used for this application. |

| Performance in Coupling | Explored as a low-cost alternative. | Effective, but often requires higher catalyst loading (5-10 mol%) than palladium. mdpi.comwikipedia.org | Highly efficient; low catalyst loading (0.5-2 mol%) is often sufficient. mdpi.com |

| Key Advantage | Low cost, high abundance. | Good activity, lower cost than palladium. | High catalytic activity and selectivity, broad substrate scope. mdpi.com |

| Key Disadvantage | Often lower activity/efficiency compared to palladium. | Can require higher catalyst loading and harsher conditions. | High cost, toxicity concerns, and potential for product contamination. mdpi.com |

Applications in Materials Science

Development of Conductive and Magnetic Materials

The exploration of toluene-3,4-dithiol (B1216458) zinc salt and related dithiolene complexes has paved the way for the creation of novel conductive and magnetic materials. itn.ptulisboa.pt Metal dithiolene complexes, in general, are of significant interest due to their diverse solid-state properties, which include electrical conductivity and unique magnetic behaviors. ulisboa.pt The planar structure of many metal dithiolene complexes facilitates intermolecular interactions, which are crucial for developing conductive pathways. itn.pt

Role of π-Conjugated Dithiolene Ligands in Electron Delocalization

The conductive and magnetic properties of materials derived from toluene-3,4-dithiol zinc salt are intrinsically linked to the electronic structure of the dithiolene ligand. Dithiolene ligands are redox-active, meaning they can exist in different oxidation states, which influences the electronic properties of the resulting metal complex. mdpi.com The π-conjugated system of the dithiolene ligand allows for the delocalization of electrons across the molecule. nih.gov This delocalization is not confined to the ligand itself but can extend to the metal center, creating a highly delocalized electronic structure. nih.gov

The extent of electron delocalization is a key factor in determining the material's conductivity. nih.gov In metal dithiolene complexes, the interaction between the metal d-orbitals and the ligand's π-orbitals leads to the formation of mixed metal-ligand molecular orbitals. This interaction can decrease the HOMO-LUMO gap, facilitating electronic transitions and enhancing conductivity. nih.gov The presence of substituents on the dithiolene ring can further tune these electronic properties. nih.gov

Exploration of Molecular Materials with Novel Electric and Magnetic Properties

Researchers have actively investigated metal dithiolene complexes, including those derived from toluene-3,4-dithiol, as building blocks for molecular materials with tailored electric and magnetic properties. ulisboa.ptresearchgate.net The ability to modify the ligand structure and the choice of the central metal ion provides a high degree of control over the final material's characteristics. itn.pt

The planar geometry of many of these complexes allows them to form stacked structures in the solid state, which can lead to significant intermolecular interactions and, consequently, to conductive or magnetic ordering. itn.pt Some paramagnetic dithiolene complexes have been utilized as foundational units for creating new molecular magnetic materials. ulisboa.pt The spin density in these complexes is often not localized solely on the metal ion but is distributed over the entire complex, a feature that is crucial for designing materials with specific magnetic behaviors. ulisboa.pt The combination of conductivity and magnetism in a single material, known as a single-component molecular metal, is a particularly sought-after goal in this field. ulisboa.pt

Optoelectronic Materials

Luminescent zinc dithiolate complexes, including those with ligands similar to toluene-3,4-dithiol, have emerged as a promising class of materials for optoelectronic applications. ias.ac.in The photophysical properties of these complexes are of great interest for their potential use in devices such as organic light-emitting diodes (OLEDs) and chemical sensors. ias.ac.inacs.orgaps.org

Luminescent Zinc Dithiolate Complexes

Zinc(II) is a d¹⁰ metal ion, and its complexes typically exhibit ligand-based fluorescence. researchgate.net The luminescence in these compounds often arises from π-π* transitions within the ligand. researchgate.net However, studies on certain zinc diimine-dithiolate complexes have revealed the possibility of ligand-to-ligand charge-transfer (LLCT) excited states. ias.ac.innih.gov These LLCT states can be influenced by the polarity of the surrounding medium. nih.gov For instance, in some zinc diimine-dithiolate complexes, the LLCT states show a significant blue shift (hypsochromic shift) in polar solvents, while ligand-centered states remain largely unaffected. nih.gov

The specific dithiolate and diimine ligands play a crucial role in determining the luminescent properties. For example, complexes of 3,4-toluenedithiolate with diimine ligands like bipyridine (bpy), phenanthroline (phen), and biquinoline (biqu) have been studied for their photophysical and photochemical properties. ias.ac.in While some of these complexes were found to be nonluminescent due to symmetry-forbidden LLCT transitions, they exhibited interesting photoinduced electron transfer capabilities. ias.ac.in

Applications in Organic Light-Emitting Diodes (OLEDs) and Sensing

The bright fluorescence observed in some zinc complexes, both in solution and in the solid state, makes them attractive candidates for use as emitters in OLEDs. acs.org For instance, Schiff base zinc(II) complexes have demonstrated intense sky-blue fluorescence with high quantum yields in the solid state, leading to the fabrication of efficient and stable fluorescent OLEDs. acs.org The design of the ligand is critical; for example, introducing electron-donating groups into the ligand structure can lead to a blue shift in the emission wavelength. acs.org

Beyond OLEDs, the sensitivity of the luminescent properties of zinc dithiolate complexes to their environment makes them suitable for sensing applications. aps.org The interaction of these complexes with other molecules or ions can lead to changes in their fluorescence, providing a basis for a sensing mechanism. The functionalization of semiconductor surfaces with molecules like toluene-3,4-dithiol is also being explored as a method to develop novel semiconductor-based devices for optoelectronics and sensor technology. aps.org

Studies on Intersystem Crossing and Luminescence Quantum Yields

Intersystem crossing (ISC) is a process where a molecule transitions from a singlet excited state to a triplet excited state. While many zinc(II) complexes primarily exhibit fluorescence from singlet states, some have been shown to undergo ISC with appreciable quantum yields, leading to the population of triplet excited states. acs.org This is significant because triplet excitons can be harvested in certain types of OLEDs to improve efficiency.

The intersystem crossing quantum yield (Φisc) is a measure of the efficiency of this process. For some tetrahedral zinc(II) compounds, Φisc has been measured, indicating the formation of triplet excited states with intraligand charge-transfer (ILCT) character. acs.org The rate of intersystem crossing can be influenced by factors such as the presence of heavy atoms (the "heavy atom effect") and spin-orbit coupling. acs.orgresearchgate.net In many zinc complexes, the zinc ion does not act as a heavy atom, which can result in good fluorescence quantum yields as the spin-orbit coupling effect on intersystem crossing is minimized. acs.org However, the participation of sulfur atoms in the electronic excitation, as is the case in dithiolate complexes, can enhance spin-orbit coupling and potentially increase the rate of intersystem crossing. nih.gov

| Compound/System | Key Finding | Reference |

| Zinc diimine-dithiolate complex | Polarity-tunable luminescence and intersystem crossing. | nih.gov |

| Schiff Base Zinc(II) Complexes | Intense sky-blue fluorescence with high quantum yields, suitable for OLEDs. | acs.org |

| (tdt)Zn(diimine) complexes | Nonluminescent but exhibit photoinduced electron transfer. | ias.ac.in |

| Tetrahedral Zn(II) compounds | Appreciable intersystem crossing quantum yields leading to triplet excited states. | acs.org |

Precursors for Thin Film Production (e.g., ZnS)

This compound is a type of zinc dithiolate complex. This class of compounds has been investigated as single-source precursors for the production of zinc sulfide (B99878) (ZnS) thin films. researchgate.net Single-source precursors are advantageous as they contain all the necessary elements for the desired material in one molecule, which can simplify the deposition process and allow for greater control over stoichiometry.

The production of ZnS thin films is significant for various optoelectronic applications, including in detectors, emitters, and as a cadmium-free buffer layer in solar cells. scispace.com Various methods are employed for the deposition of these films, such as Metal-Organic Chemical Vapor Deposition (MOCVD) and spray pyrolysis. scispace.comresearchgate.net In a typical MOCVD process, a precursor compound like a zinc dithiolate is volatilized and then thermally decomposed on a heated substrate to form the thin film. scispace.com

Research on related zinc dithiocarbamate (B8719985) and dithiophosphinate complexes has shown that the choice of the organic ligand significantly influences the precursor's properties, such as its volatility and decomposition temperature. researchgate.netscispace.com For instance, asymmetric ligands have been shown to lower the melting point and/or decomposition temperature of the precursor, which is desirable for milder processing conditions. scispace.com While direct studies detailing the use of this compound for ZnS deposition are not prevalent, its structure suggests it could serve as a viable precursor. The thermal decomposition of the salt would break the zinc-sulfur bonds, releasing zinc and sulfur species that can then recombine on the substrate surface to form a ZnS film.

Table 1: Comparison of Selected Single-Source Precursors for ZnS Thin Film Deposition

| Precursor Type | Deposition Method | Substrate Temperature (°C) | Resulting ZnS Phase | Reference |

|---|---|---|---|---|

| Zinc Dithiocarbamates | MOCVD | 460 | Not Specified | scispace.com |

| Zinc Thiosemicarbazone | MOCVD | 400-500 | Hexagonal | researchgate.net |

| Zinc Dithiophosphinates | LP-MOCVD | Not Specified | Not Specified | researchgate.net |

Nanomaterial Fabrication

The fabrication of advanced nanomaterials relies on the precise control of chemical building blocks. The toluene-3,4-dithiol ligand, which can be generated from its zinc salt derivative, offers functionalities that are valuable in the bottom-up construction of nanoscale architectures. google.com

Self-assembly is a fundamental process in nanotechnology where components spontaneously organize into ordered structures. mdpi.com Ligands play a critical role in directing the self-assembly of nanoparticles into more complex arrangements like nanospheres and superlattices. acs.org Dithiol ligands, such as toluene-3,4-dithiol, are particularly interesting in this context because their two thiol groups can bridge and link nanoparticles together. mdpi.com

The process often involves nanoparticles, such as gold or silver, in a colloidal solution. When a dithiol ligand is introduced, its thiol groups can bind to the surface of the nanoparticles. Depending on factors like ligand concentration and the nature of the nanoparticles, this can lead to the formation of cross-linked assemblies. mdpi.com At low surface concentrations, dithiol ligands can facilitate reversible switching between disordered and crystalline states, while higher concentrations can create stable, cross-linked nanoparticle assemblies. mdpi.com

While the this compound itself is a coordination polymer, it can serve as a stable source for the dithiol ligand. google.com The ligand can be released from the zinc salt under specific chemical conditions, such as by adding acid, and then used to direct the self-assembly of other nanomaterials into nanocomposites. google.com For instance, nanocomposites of polymers and semiconducting metal sulfides have been prepared where the nanoparticles are formed in situ within a polymer matrix. researchgate.net

Carbon nanotubes (CNTs) possess exceptional mechanical and electrical properties, but their application is often limited by their poor solubility and lack of specific functionality. hgxx.org Chemical functionalization addresses these limitations by attaching molecules to the surface of CNTs, thereby tailoring their properties for specific applications such as sensors, drug delivery, and nanocomposites. semanticscholar.org

Functionalization can be achieved through non-covalent or covalent interactions. Non-covalent functionalization often involves wrapping polymers around the CNTs or using π-stacking interactions, where the aromatic rings of a molecule are attracted to the graphitic surface of the nanotube. The toluene (B28343) moiety of the toluene-3,4-dithiol ligand makes it a candidate for this type of interaction.

Covalent functionalization involves the formation of a chemical bond between the functional molecule and the CNT. semanticscholar.org The thiol groups of the toluene-3,4-dithiol ligand are reactive handles that can be used for covalent attachment. For example, they can react with defect sites on the CNT surface or be used in "click" chemistry reactions to attach to modified CNTs. Another established method involves the reaction of CNTs with aryl diazonium salts, which can be generated in situ from anilines. semanticscholar.orgnih.gov While not a direct application of the zinc salt, the corresponding aminotoluene-dithiol derivative could potentially be used in such a reaction to covalently graft the dithiol functionality onto carbon nanotubes. This would create a CNT-based material with available thiol groups for further linking to other nanoparticles or molecules.

Applications in Analytical Chemistry

Reagent for Specific Element Detection

Toluene-3,4-dithiol (B1216458) is a well-established chromogenic reagent for the spectrophotometric determination of several metal ions. smolecule.comsigmaaldrich.com Its reactions with elements like arsenic and germanium are particularly notable in analytical applications. rsc.orgnstl.gov.cn

The zinc complex of toluene-3,4-dithiol is an effective reagent for the analysis of arsenic. rsc.org The method is based on the reaction of Arsenic(III) with the dithiol in a strongly acidic solution to form a colored complex that can be extracted into an organic solvent like benzene. researchgate.net A radiochemical solvent extraction procedure has been developed based on the complexation of As(III) with toluene-3,4-dithiol at pH 2. researchgate.net This reaction allows for the sensitive determination of arsenic concentrations in various samples, including biological and environmental materials. researchgate.net While the test can be straightforward, the presence of other elements, such as antimony, can cause interference, which may require additional steps to mitigate. google.com

Toluene-3,4-dithiol is also used as a metal indicator for the photometric determination of germanium. haz-map.comrsc.org Similar to its reaction with arsenic, it forms a complex with germanium in an acidic medium, which allows for its quantification via spectrophotometry. rsc.orgnstl.gov.cn The use of the zinc complex of the dithiol provides a reliable method for this analysis. rsc.org

Table 1: Analytical Parameters for Element Detection

| Element | Analytical Method | Key Features | Common Interferences |

| Arsenic (As) | Spectrophotometry, Radiochemical Solvent Extraction | Forms a colored complex with As(III) in acidic conditions. researchgate.net | Antimony (Sb) google.com |

| Germanium (Ge) | Spectrophotometry / Photometric Determination | Forms a measurable complex in acidic solutions. haz-map.comrsc.org | --- |

| Tungsten (W) | Spectrophotometry | Forms a bluish-green complex with W(VI). ias.ac.in | Molybdenum (Mo), Copper (Cu), Bismuth (Bi), Silver (Ag) ias.ac.in |

| Molybdenum (Mo) | Spectrophotometry | Forms a dark-green complex with Mo(VI) in mineral acid. chemicalbook.com | Tungsten (W) |

| Tin (Sn) | Spectrophotometry | Recommended for the determination of tin. dss.go.th | --- |

Detection of Arsenic

Use in Field Testing of Ores and Minerals

The zinc complex of toluene-3,4-dithiol has been specifically utilized in the field testing of ores and minerals. rsc.org Its ability to produce distinct and vibrant color changes upon reaction with specific metals allows for rapid, on-site, qualitative or semi-quantitative analysis. wikipedia.org This is particularly useful for prospectors and geologists to quickly identify the presence of valuable metals like tungsten. ias.ac.in For instance, in testing for arsenic in ore solutions with 3-4 normal hydrochloric acid, the addition of zinc dithiol results in a stable turbidity, indicating the presence of arsenic. google.com While not always specific, the nature of the reaction can itself indicate the presence of interfering elements. google.com

Role as a Metal Chelator in Chemical Analysis

The fundamental role of toluene-3,4-dithiol in analytical chemistry is that of a metal chelator. marquette.edusmolecule.com The two sulfur atoms of the thiol groups act as a bidentate ligand, effectively binding to metal ions to form stable chelate complexes. evitachem.com This chelation is the mechanism behind its use as a reagent, as these complexes often have strong chromophoric (color-producing) properties. smolecule.com The formation of these complexes allows for the spectrophotometric determination of various metals, including molybdenum, tin, and tungsten. haz-map.comsigmaaldrich.com Furthermore, this chelating ability can be used to selectively precipitate metals from a solution, enabling their separation and gravimetric analysis. wikipedia.org The stability and reactivity of the resulting metal complexes are central to the reagent's broad utility in analyzing metals, ores, and related materials. evitachem.comastm.org

Chelation Chemistry and Biological Relevance Excluding Clinical/safety

Zinc Chelation by Dithiols in Biological Systems

Dithiols are a class of compounds recognized for their strong metal-chelating capabilities. In biological systems, chelation is a ubiquitous and vital process, central to the function of enzymes that have metal cofactors like zinc or copper. researchgate.netnih.gov Endogenous peptides such as glutathione (B108866) and metallothionein (B12644479) utilize this mechanism to sequester, transport, and facilitate the excretion of both essential and toxic elements. nih.gov Pharmaceutical dithiol chelating agents, such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS), have been extensively studied for their ability to bind heavy metals. mdpi.comnih.gov The zinc salt of toluene-3,4-dithiol (B1216458) is a coordination compound where the toluene-3,4-dithiol acts as the ligand, forming a stable chelate complex with the zinc ion through its dithiol functional groups.

The interaction of dithiols with metal ions is the cornerstone of their chemical activity. Toluene-3,4-dithiol forms brightly colored derivatives with a variety of metal ions, a property that has led to its use in qualitative inorganic analysis. wikipedia.org In a biological research context, its interactions with metalloproteins are of significant interest. Metalloproteins are proteins that contain a metal ion cofactor, and their function is often dependent on the precise coordination of this metal.

Research has shown that dithiols can interact directly with the metal centers of these proteins. For instance, studies on iron-sulfur ([Fe-S]) cluster-containing proteins, which are crucial for electron transfer processes, have demonstrated that toluene-3,4-dithiol can interact with these clusters. Thiol exchange has been used to probe the metal-ligand bond strength in derivatives of [Fe2S2(SR)4]2- bound to dicysteinyl peptides. e-bookshelf.de Depending on the strength of the peptide's chelation, toluene-3,4-dithiol can either form mixed-ligand derivatives or completely displace the peptide to form [Fe2S2(S2C6H3Me)2]2-. e-bookshelf.de

Furthermore, molecular modeling studies have investigated the interaction of toluene-3,4-dithiolato zinc (TDT) with viral enzymes. nih.gov These studies suggest that TDT can bind to the catalytic dyad (Cysteine-Histidine) of enzymes like the 3C-like proteinase (3CLpro) of coronaviruses. nih.gov The zinc ionophore is proposed to help coordinate zinc within the enzyme's catalytic site, potentially disrupting its function. nih.gov This highlights a direct interaction mechanism with the active site of a metalloprotein, albeit in a modeling context. Similarly, other dithiocarbamates, like zinc diethyldithiocarbamate (B1195824) (ZDEC), have been shown to directly chelate the copper ion in the active site of the metalloenzyme superoxide (B77818) dismutase. researchgate.net

Zinc homeostasis refers to the tight regulation of zinc concentration within biological systems to ensure a sufficient supply for cellular processes without reaching toxic levels. nih.govresearchgate.net This balance is maintained by a complex network of proteins, including zinc transporters and zinc-binding proteins like metallothionein. nih.gov The introduction of a strong zinc chelator could potentially disrupt this delicate balance.

While specific studies on the impact of toluene-3,4-dithiol zinc salt on zinc homeostasis are not widely available in the reviewed literature, the action of other dithiol chelators provides a basis for understanding its potential effects. Dithiol compounds like DMPS have been shown to increase the urinary excretion of essential metals, including zinc. nih.gov This occurs because the chelator binds to the metal, forming a complex that is then eliminated from the body. In a research context, this property could be used to study the effects of zinc depletion in cellular or animal models.